An In-depth Technical Guide to 4-Methyl-β-methyl-β-nitrostyrene: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 4-Methyl-β-methyl-β-nitrostyrene: Chemical Properties and Synthetic Methodologies
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthetic approaches for 4-Methyl-β-methyl-β-nitrostyrene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a consolidated resource for laboratory use and further investigation.
Core Chemical and Physical Properties
4-Methyl-β-methyl-β-nitrostyrene, a derivative of nitrostyrene, possesses distinct chemical and physical characteristics that are crucial for its handling, characterization, and application in synthetic chemistry. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][2][3] |
| CAS Number | 52287-56-6 | [1] |
| Melting Point | 51-53 °C | [3] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| Solubility | Not explicitly stated, but likely soluble in common organic solvents. |
Table 1: Key Chemical and Physical Properties of 4-Methyl-β-methyl-β-nitrostyrene.
Molecular and Spectroscopic Data
The structural identity of 4-Methyl-β-methyl-β-nitrostyrene is confirmed through various spectroscopic techniques. The following table summarizes its key molecular identifiers and available spectral data.
| Identifier/Spectrum | Data | Source |
| IUPAC Name | 1-Methyl-4-[(1Z)-2-nitro-1-propenyl]benzene | [3] |
| Synonyms | trans-4-Methyl-β-methyl-β-nitrostyrene, 4-Methylphenylnitropropene | [1][3][4] |
| InChI | InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7- | [1] |
| InChIKey | JEKFDNFWPBWEKO-CLFYSBASSA-N | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C=C(C)N(=O)=O | |
| Infrared (IR) Spectrum | Data available in the NIST WebBook | [1] |
| Mass Spectrum (EI) | Data available in the NIST WebBook | [1][5] |
Table 2: Molecular Identifiers and Spectroscopic Data for 4-Methyl-β-methyl-β-nitrostyrene.
Synthesis of β-Nitrostyrenes: Experimental Protocol
The synthesis of β-nitrostyrenes, including 4-Methyl-β-methyl-β-nitrostyrene, is most commonly achieved through a Henry condensation reaction between an aromatic aldehyde or ketone and a nitroalkane. Below is a generalized, adaptable protocol for the synthesis of 4-Methyl-β-methyl-β-nitrostyrene from 4-methylacetophenone and nitromethane.
General Procedure: Base-Catalyzed Condensation
This procedure is a common and effective method for the synthesis of β-methyl-β-nitrostyrenes.
Materials and Reagents:
-
4-Methylacetophenone
-
Nitromethane
-
A primary amine (e.g., benzylamine, n-butylamine) or ammonium acetate as a catalyst
-
Glacial acetic acid or another suitable solvent (e.g., toluene)
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Anhydrous sodium sulfate or magnesium sulfate
-
Ice
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Silica gel for column chromatography
Experimental Steps:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Addition of Reagents: Add an excess of nitromethane (e.g., 3-5 equivalents) to the solution. Subsequently, add the catalyst. If using a primary amine, approximately 0.1-0.2 equivalents are typically sufficient. If using ammonium acetate, it is often used in larger quantities, sometimes as a co-solvent with acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the specific substrates and catalyst used.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the reaction was conducted in acetic acid, the mixture can be poured over ice-water, which may cause the product to precipitate. The precipitate can then be collected by vacuum filtration. If the reaction was done in a non-acidic solvent, the mixture should be washed with water and brine. An acidic wash (e.g., with dilute HCl) may be necessary to remove the amine catalyst.
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Extraction and Drying: If no precipitation occurs, extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude 4-Methyl-β-methyl-β-nitrostyrene can then be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
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Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point of the crystalline solid should also be determined.
Biological and Pharmacological Context
While specific signaling pathways for 4-Methyl-β-methyl-β-nitrostyrene are not extensively documented, the broader class of β-nitrostyrene derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[6]
The biological effects of nitrostyrenes are often attributed to their electrophilic nature, which allows them to react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This can lead to the modulation of various cellular processes. For instance, some β-nitrostyrene derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.[6] Furthermore, studies have explored the structure-activity relationships of these compounds, indicating that substitutions on both the phenyl ring and the β-carbon of the nitrovinyl group can significantly influence their biological potency and selectivity.[7][8] Researchers in drug development may find 4-Methyl-β-methyl-β-nitrostyrene to be a valuable scaffold for the design and synthesis of novel therapeutic agents.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Methyl-β-methyl-β-nitrostyrene.
Caption: A flowchart of the synthesis and purification process for 4-Methyl-β-methyl-β-nitrostyrene.
References
- 1. 4-Methyl-β-methyl-β-nitrostyrene [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. 4-Methyl-β-methyl-β-nitrostyrene [webbook.nist.gov]
- 6. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
